Methyl 2-({2-[(5-allyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL)sulfanyl]acetyl}amino)-4-methylpentanoate
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Overview
Description
Methyl 2-({2-[(5-allyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL)sulfanyl]acetyl}amino)-4-methylpentanoate is a complex organic compound that belongs to the class of triazinoindole derivatives.
Preparation Methods
The synthesis of Methyl 2-({2-[(5-allyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL)sulfanyl]acetyl}amino)-4-methylpentanoate involves multiple steps. One common method includes the reaction of 3-mercapto-5H-[1,2,4]triazino[5,6-B]indole with allyl bromide in a NaOH–H₂O–DMSO system . This reaction is followed by further modifications to introduce the methylpentanoate moiety. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Methyl 2-({2-[(5-allyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL)sulfanyl]acetyl}amino)-4-methylpentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl and sulfanyl groups. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-({2-[(5-allyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL)sulfanyl]acetyl}amino)-4-methylpentanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Methyl 2-({2-[(5-allyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL)sulfanyl]acetyl}amino)-4-methylpentanoate involves its interaction with specific molecular targets. It has been shown to bind to iron ions, which plays a crucial role in its anticancer activity. The compound induces apoptosis in cancer cells by disrupting iron homeostasis and triggering mitochondrial pathways .
Comparison with Similar Compounds
Methyl 2-({2-[(5-allyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL)sulfanyl]acetyl}amino)-4-methylpentanoate is unique compared to other triazinoindole derivatives due to its specific structural features and biological activities. Similar compounds include:
5-ethyl-5H-[1,2,4]triazino[5,6-B]indole-3-thiol: Known for its antifungal and antihypoxic activities.
3-allylthio-5H-[1,2,4]triazino[5,6-B]indole: Used in the synthesis of various biologically active molecules.
These compounds share some structural similarities but differ in their specific applications and biological activities.
Properties
Molecular Formula |
C21H25N5O3S |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
methyl 4-methyl-2-[[2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]pentanoate |
InChI |
InChI=1S/C21H25N5O3S/c1-5-10-26-16-9-7-6-8-14(16)18-19(26)23-21(25-24-18)30-12-17(27)22-15(11-13(2)3)20(28)29-4/h5-9,13,15H,1,10-12H2,2-4H3,(H,22,27) |
InChI Key |
BSIPRKCTCKFJRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)CSC1=NC2=C(C3=CC=CC=C3N2CC=C)N=N1 |
Origin of Product |
United States |
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